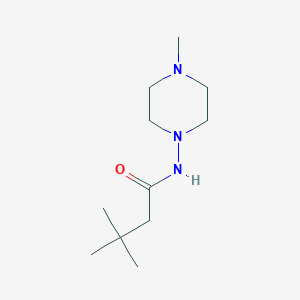
3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide
Overview
Description
3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure consistent product quality and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving amides and piperazine derivatives.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-N-(4-methyl-1-piperazinyl)propanamide: Similar structure but with a shorter carbon chain.
3,3-dimethyl-N-(4-methyl-1-piperazinyl)pentanamide: Similar structure but with a longer carbon chain.
N-(4-methyl-1-piperazinyl)butanamide: Lacks the 3,3-dimethyl substitution.
Uniqueness
3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)9-10(15)12-14-7-5-13(4)6-8-14/h5-9H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDWIRYDJGZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


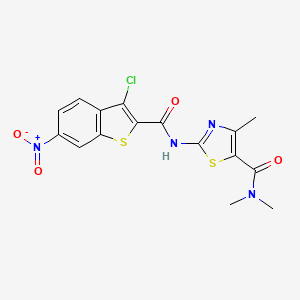
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4181724.png)
![1-ethyl-4-(1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-4-piperidinyl)piperazine bis(trifluoroacetate)](/img/structure/B4181725.png)
![3-PYRIDYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4181734.png)
![N,N,4-trimethyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4181738.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE](/img/structure/B4181743.png)
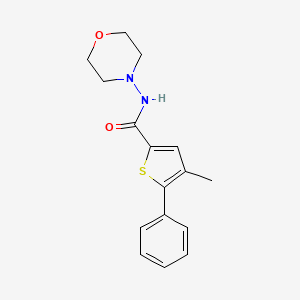
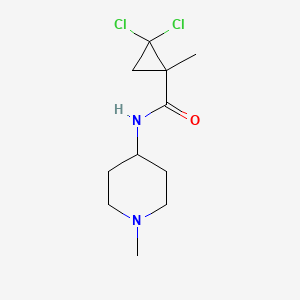
![Ethyl 4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4181768.png)
![3-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4181773.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenoxy)ethanone](/img/structure/B4181775.png)
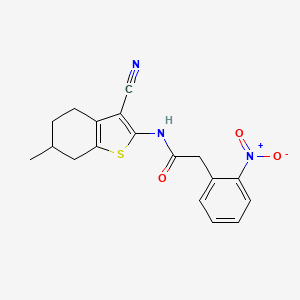
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4181790.png)
![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
